CEF6 acetate(913545-15-0 free base)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

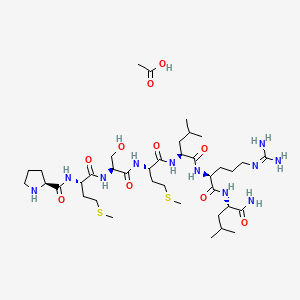

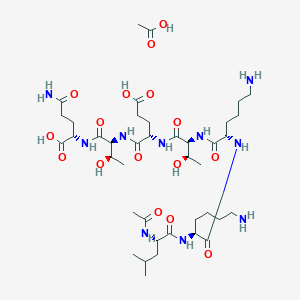

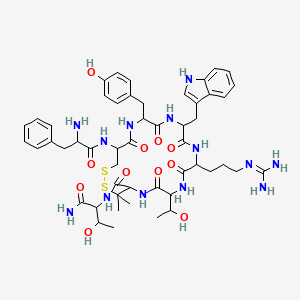

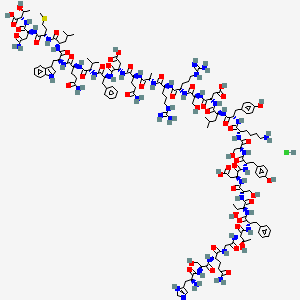

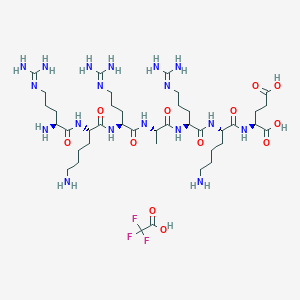

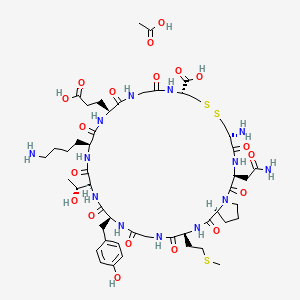

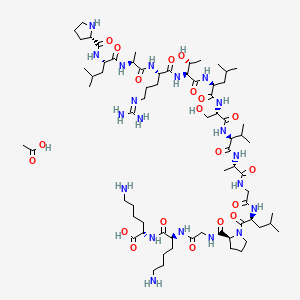

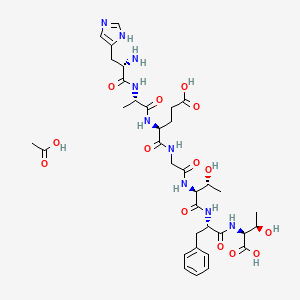

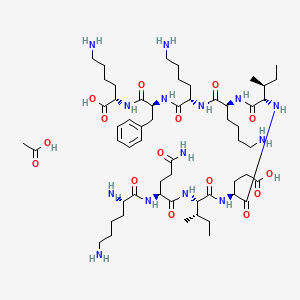

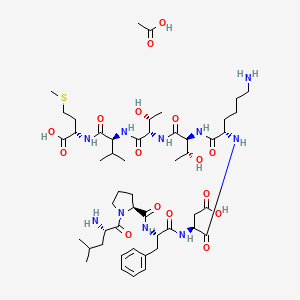

CEF6 acetate (913545-15-0 free base) is a compound that serves as a HLA-B7 restricted influenza virus nucleoprotein epitope. It belongs to the CEF control peptides, which are 8-12 amino acids in length and have sequences derived from the human cytomegalovirus, Epstein-Barr virus, and influenza virus .

Preparation Methods

The preparation of CEF6 acetate involves synthetic routes that typically include the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Chemical Reactions Analysis

CEF6 acetate, being a peptide, primarily undergoes reactions typical of peptides and proteins. These include:

Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.

Oxidation: Oxidative modifications can occur on certain amino acid residues.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted or modified using various reagents.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and specific enzymes. The major products formed from these reactions depend on the specific modifications being targeted .

Scientific Research Applications

CEF6 acetate is primarily used in scientific research as a control peptide for studying immune responses to viral infections. Its applications include:

Virology: Studying the immune response to influenza virus, cytomegalovirus, and Epstein-Barr virus.

Immunology: Investigating the role of HLA-B7 restricted epitopes in immune recognition and response.

Drug Development: Serving as a model peptide for developing antiviral therapies and vaccines

Mechanism of Action

CEF6 acetate exerts its effects by acting as an epitope recognized by the immune system. It binds to HLA-B7 molecules on the surface of antigen-presenting cells, which then present the epitope to T cells. This interaction triggers an immune response, leading to the activation of T cells and the subsequent targeting and elimination of infected cells .

Comparison with Similar Compounds

CEF6 acetate is unique in its specific sequence and its restriction to HLA-B7. Similar compounds include other CEF control peptides derived from different viral sequences. These peptides share the common feature of being used as controls in immunological studies but differ in their specific sequences and the HLA molecules they are restricted to .

Similar compounds include:

CEF1 acetate: Another CEF control peptide with a different sequence.

CEF2 acetate: A peptide derived from a different viral sequence but used for similar research purposes.

Properties

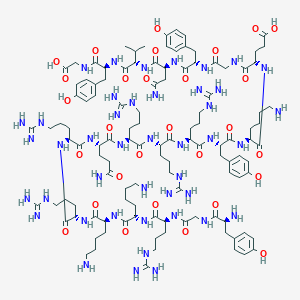

Molecular Formula |

C50H82N10O16S |

|---|---|

Molecular Weight |

1111.3 g/mol |

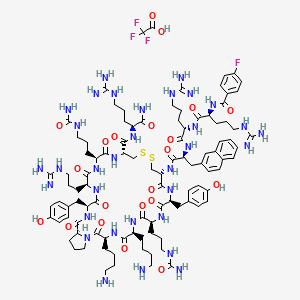

IUPAC Name |

acetic acid;(3S)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C48H78N10O14S.C2H4O2/c1-25(2)22-30(50)47(70)58-20-13-17-35(58)43(66)54-33(23-29-14-9-8-10-15-29)41(64)53-34(24-36(61)62)42(65)51-31(16-11-12-19-49)40(63)56-38(27(5)59)46(69)57-39(28(6)60)45(68)55-37(26(3)4)44(67)52-32(48(71)72)18-21-73-7;1-2(3)4/h8-10,14-15,25-28,30-35,37-39,59-60H,11-13,16-24,49-50H2,1-7H3,(H,51,65)(H,52,67)(H,53,64)(H,54,66)(H,55,68)(H,56,63)(H,57,69)(H,61,62)(H,71,72);1H3,(H,3,4)/t27-,28-,30+,31+,32+,33+,34+,35+,37+,38+,39+;/m1./s1 |

InChI Key |

CTYXKTIGYWKJRD-BGTIHSIVSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)N)O.CC(=O)O |

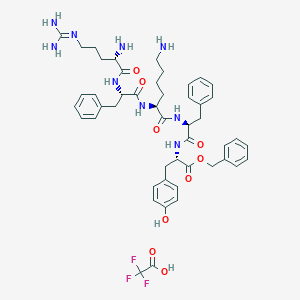

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)N.CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.